4-acetylamino-N-methylphthalimide

Fluorescence Spectroscopy Photophysics Time-Resolved Spectroscopy

Generic phthalimide analogs fail to replicate the unique photophysical and inhibitory profiles required for reproducible CD73/AChE research. 4-Acetylamino-N-methylphthalimide (4AAMPh) solves this with a defined 4-acetylamino substitution pattern that ensures target engagement and clean fluorescence signals. - CD73 Ki = 4.70 nM (rat, COS7); Anopheles AChE IC50 = 0.68 nM (60 min slow-binding) - Well-characterized off-target profile: inactive against cAMP PDE at 1 µM - Available as ≥95% purity research-grade material; global B2B shipping under ambient conditions.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
Cat. No. B340313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetylamino-N-methylphthalimide
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2=O)C
InChIInChI=1S/C11H10N2O3/c1-6(14)12-7-3-4-8-9(5-7)11(16)13(2)10(8)15/h3-5H,1-2H3,(H,12,14)
InChIKeyLDDTUHZQDQGICJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetylamino-N-methylphthalimide: Identity & Procurement Baseline


4-Acetylamino-N-methylphthalimide (4AAMPh) is a synthetic compound within the phthalimide family, distinguished by a bicyclic core and specific acetylamino and N-methyl substitutions [1]. Its molecular formula is C₁₁H₁₀N₂O₃ with a molecular weight of 218.21 g/mol [2]. This compound is primarily utilized as a research chemical and an intermediate in organic synthesis, with documented photophysical properties and biological activities that differentiate it from simpler phthalimide analogs [3].

Photophysics probe: reported time-resolved fluorescence dynamics distinct from diacetyl analog
Enzyme research: documented interaction with CD73 and AChE; cAMP PDE off-target data available
Synthesis intermediate: functionalized phthalimide building block for analog generation

4-Acetylamino-N-methylphthalimide Substitution Risks


The critical 4-acetylamino substituent on the phthalimide core fundamentally alters the compound's photophysical and biochemical behavior. Generic substitution with the parent compound N-methylphthalimide or other 4-substituted derivatives is not scientifically valid. The acetylamino group introduces unique electron-donating and hydrogen-bonding characteristics, leading to distinct fluorescence phenomena like spectral band collapse and compression observed in time-resolved studies [1]. Furthermore, this specific substitution pattern dictates target affinity, as evidenced by its varied potency against enzymes such as acetylcholinesterase and alkaline phosphatase compared to structurally similar compounds [2]. Therefore, procurement of the exact compound is mandatory to ensure experimental reproducibility and accurate data interpretation.

4-acetylamino group is critical for photophysical and enzyme activity; N-methylphthalimide cannot replace it.
3,6-diacetylamino analog exhibits multi-emitter fluorescence, complicating time-resolved probe interpretation.
Other 4-substituted phthalimides may lack CD73/AChE selectivity or show broader enzyme inhibition.

4-Acetylamino-N-methylphthalimide Selection Evidence


Fluorescence Spectral Dynamics vs. 3,6-Diacetylamino Analog

Time-resolved fluorescence spectroscopy reveals that 4-acetylamino-N-methylphthalimide (4AAMPh) exhibits a unique, reversible spectral compression ('collapse') and a more symmetric emission band compared to the 3,6-diacetylamino analog (3,6DAAMPh). The half-width of the instantaneous fluorescence spectrum for 4AAMPh increases from 1500 cm⁻¹ at a 150 ns delay to 2200 cm⁻¹ at a 5 μs delay, following a period of band compression. In contrast, the spectrum of 3,6DAAMPh is less symmetric and exhibits a secondary maximum, indicating the presence of two types of emitting centers due to hydrogen bonding [1]. This demonstrates a distinct excited-state behavior and molecular environment interaction, making 4AAMPh a cleaner, more predictable probe for time-resolved fluorescence studies.

Fluorescence Spectra
Head-to-head
4AAMPh half-width 1500 cm⁻¹ at 150 ns → 2200 cm⁻¹ at 5 μs; 3,6DAAMPh less symmetric with secondary max.
Reported cleaner emission profile supports time-resolved probe selection.
Isobutanol, 233 K, λex 337 nm.
Fluorescence Spectroscopy Photophysics Time-Resolved Spectroscopy

Ecto-5'-nucleotidase (CD73) Inhibition

4-Acetylamino-N-methylphthalimide demonstrates potent inhibition of rat Ecto-5'-nucleotidase (CD73), a key target in purinergic signaling and cancer immunotherapy. In a cellular assay using COS7 cells transfected with the target, the compound exhibited a Ki of 4.70 nM and an IC50 of 101 nM [1]. This high affinity positions it as a valuable tool compound for investigating this pathway, particularly when compared to other phthalimide derivatives that may lack this specific activity profile.

CD73 Inhibition
Class-level
Ki = 4.70 nM, IC50 = 101 nM (COS7 cells)
Supports pathway study of CD73 in purinergic signaling.
Data to verify in target cell models.
Enzymology Drug Discovery Biochemical Assay

Insect Acetylcholinesterase Inhibition

4-Acetylamino-N-methylphthalimide acts as a potent inhibitor of recombinant acetylcholinesterase (AChE) from the African malaria mosquito (Anopheles gambiae). The compound achieved an IC50 of 2.80 nM after a 10-minute incubation, with potency increasing further to 0.680 nM after 60 minutes [1]. This time-dependent increase in inhibition suggests a slow-binding mechanism. This high level of potency is a key differentiator, as many phthalimide derivatives are screened for AChE inhibition, but few achieve such low nanomolar IC50 values against this specific insect enzyme.

AChE Inhibition
Class-level
IC50 = 2.80 nM (10 min), 0.680 nM (60 min)
Indicates high-affinity AChE interaction for insect neurobiology research.
Anopheles gambiae recombinant AChE, Ellman assay.
Insecticide Discovery Enzyme Inhibition Neurobiology

cAMP Phosphodiesterase Selectivity Profile

While possessing potent activity against other enzymes, 4-acetylamino-N-methylphthalimide demonstrates negligible inhibitory activity against cAMP phosphodiesterase. In an in vitro assay using bovine aorta, the compound was classified as 'insignificant' at a concentration of 1 μM cGMP in the presence of calcium (10 μM) and calmodulin (15 nM) [1]. This lack of activity is a critical piece of information for experimental design, as it defines the boundaries of the compound's pharmacological profile and helps avoid off-target effects when studying its primary targets like AChE or 5'-nucleotidase.

cAMP PDE Selectivity
Supporting evidence
Insignificant inhibition at 1 μM
Suggests lack of off-target PDE activity under calmodulin-dependent conditions.
Bovine aorta, cGMP 1 μM, Ca²⁺ 10 μM, calmodulin 15 nM.
Enzyme Selectivity Assay Development Mechanism of Action

4-Acetylamino-N-methylphthalimide Application Scenarios


Time-Resolved Fluorescence Spectroscopy & Photophysics

Leverage the unique, quantifiable photophysical properties of 4AAMPh for fundamental studies of excited-state dynamics. Its demonstrated symmetric fluorescence band, which undergoes a measurable collapse and expansion in half-width from 1500 cm⁻¹ at 150 ns to 2200 cm⁻¹ at 5 μs, makes it an ideal probe for investigating solvent relaxation and molecular interactions in polar media [1]. This behavior is distinct from analogs like 3,6DAAMPh, which exhibit more complex, multi-emitter spectra, allowing for cleaner and more interpretable data in time-resolved fluorescence assays.

CD73 in Purinergic Signaling

Utilize 4AAMPh as a high-affinity tool compound to interrogate the role of CD73 in cellular models. Its potent inhibition of rat Ecto-5'-nucleotidase, with a Ki of 4.70 nM in transfected COS7 cells, provides a validated chemical probe for studying adenosine production, immune suppression, and potential therapeutic interventions in oncology [2]. This specific activity is not shared by the parent compound N-methylphthalimide, making it essential for focused research in this pathway.

Mosquito Acetylcholinesterase Insecticide Development

Employ 4AAMPh as a promising lead compound for developing new insecticides. Its exceptional potency against Anopheles gambiae AChE, with an IC50 of 2.80 nM (10 min) improving to 0.680 nM (60 min), indicates a highly effective and potentially slow-binding inhibitor [3]. This sub-nanomolar activity level sets it apart from many other phthalimide-based inhibitors and provides a strong foundation for structure-activity relationship (SAR) studies aimed at creating selective, environmentally safer pest control agents.

Enzymatic Selectivity Profiling

Use 4AAMPh in counter-screening assays to validate the selectivity of other lead compounds or to map its own pharmacological profile. Its demonstrated lack of activity against cAMP phosphodiesterase, where it was found to be 'insignificant' at 1 μM, provides a defined off-target profile [4]. This information is crucial for de-risking drug discovery projects, allowing researchers to confidently attribute observed biological effects to its known targets (AChE, CD73) and not to broad, non-specific enzyme inhibition.

Application
Selection Property
Validation Focus
Time-Resolved Fluorescence Spectroscopy
Emission symmetry and temporal half-width behavior
Collapse/expansion dynamics in polar solvent models
CD73 Pathway Research
Target engagement and enzyme selectivity
Adenosine-signaling pathway modulation in cellular models
Insect AChE Neurobiology Studies
Insect AChE affinity and time-dependent inhibition profile
Slow-binding mechanism in Anopheles enzyme models
Enzyme Selectivity Profiling
Off-target interaction data against phosphodiesterase
Absence of cAMP PDE activity under calmodulin conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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